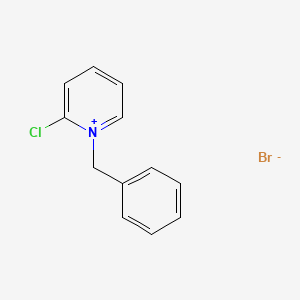
1-Benzyl-2-chloropyridinium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-2-chloropyridinium bromide is a chemical compound with the molecular formula C₁₂H₁₁ClN·Br and a molecular weight of 284.58 g/mol . It is known for its utility in various analytical and synthetic applications, particularly in the field of chromatography and spectrophotometry . The compound is characterized by its pyridinium core, substituted with a benzyl group and a chlorine atom.
Métodos De Preparación
The synthesis of 1-benzyl-2-chloropyridinium bromide typically involves the reaction of 2-chloropyridine with benzyl bromide under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated by filtration and recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
1-Benzyl-2-chloropyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Derivatization Reactions: It is commonly used in derivatization reactions for the detection of thiols in biological samples.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-2-chloropyridinium bromide has several scientific research applications:
Analytical Chemistry: It is used in chromatographic methods for the detection of compounds such as clopidogrel in urine samples.
Biological Studies: The compound is employed in the derivatization of thiols for spectrophotometric detection in biological fluids.
Pharmaceutical Analysis: It is used in high-performance liquid chromatography (HPLC) for the determination of thiol drugs in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1-benzyl-2-chloropyridinium bromide primarily involves its ability to form stable derivatives with thiol groups. This property is exploited in analytical chemistry to enhance the detection and quantification of thiols. The compound reacts with thiols to form S-pyridinium derivatives, which can be detected using UV spectroscopy .
Comparación Con Compuestos Similares
1-Benzyl-2-chloropyridinium bromide can be compared with other pyridinium derivatives such as:
- 2-Chloro-1-methylquinolinium tetrafluoroborate
- 4-Chloro-3,5-dinitrobenzotrifluoride
These compounds share similar structural features but differ in their specific substituents and applications. The uniqueness of this compound lies in its specific reactivity with thiols and its utility in analytical methods .
Propiedades
Fórmula molecular |
C12H11BrClN |
|---|---|
Peso molecular |
284.58 g/mol |
Nombre IUPAC |
1-benzyl-2-chloropyridin-1-ium;bromide |
InChI |
InChI=1S/C12H11ClN.BrH/c13-12-8-4-5-9-14(12)10-11-6-2-1-3-7-11;/h1-9H,10H2;1H/q+1;/p-1 |
Clave InChI |
HOSJIUMJRRPKOJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C[N+]2=CC=CC=C2Cl.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Butyl-2-[[6-Ethyl-2-(4-Fluorophenyl)-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B12842274.png)
![4-[4-(2,6-Difluorophenyl)-1,3-dithiol-2-ylidene]-1,4-thiazinan-4-ium sulphonate](/img/structure/B12842280.png)
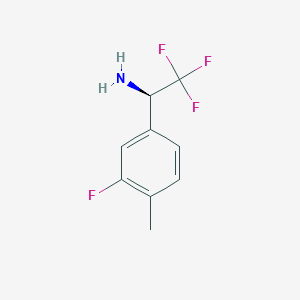
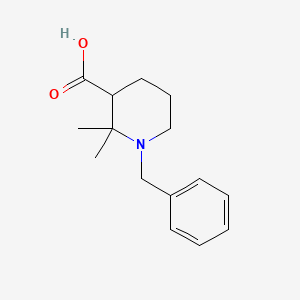
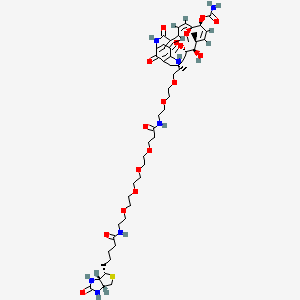
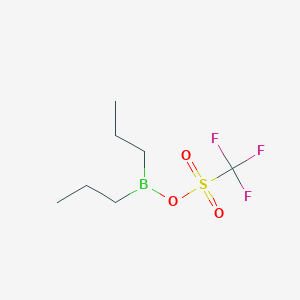
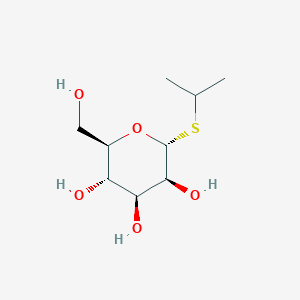
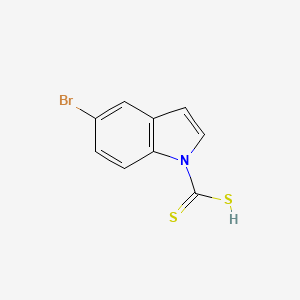
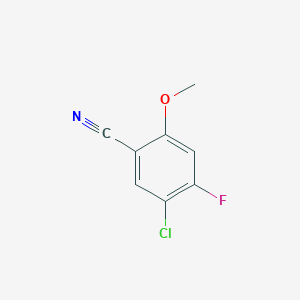
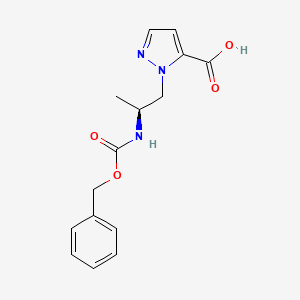
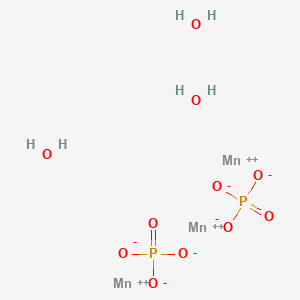
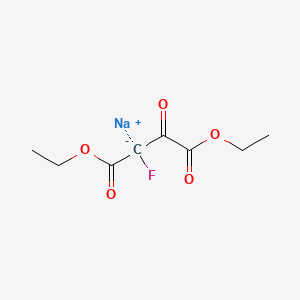
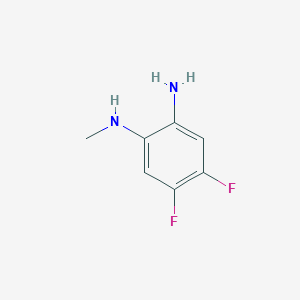
![3,3-Difluoro-1-oxaspiro[3.5]nonane](/img/structure/B12842345.png)
